Pallidol

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Pallidol is a naturally occurring resveratrol dimer . It is a potent and selective singlet oxygen quencher in aqueous systems . Singlet oxygen is a reactive oxygen species (ROS) that can cause oxidative damage to cells, and thus, this compound’s ability to quench singlet oxygen suggests that it may have a protective role against oxidative stress .

Mode of Action

It is known that this compound interacts with singlet oxygen, a type of reactive oxygen species (ros), and neutralizes it . This action helps to reduce oxidative stress within cells, which can prevent cellular damage and promote cell survival .

Biochemical Pathways

This compound, as a type of polyphenol, is involved in various biochemical pathways related to stress response . These include the glyoxalase system and the ascorbate-glutathione pathway, which play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species . By modulating these pathways, this compound can help to protect cells from oxidative damage and maintain their normal function .

Pharmacokinetics

It is known that this compound is practically insoluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties. The insolubility might affect its bioavailability, potentially requiring specific delivery methods or formulations to enhance its absorption and therapeutic effects.

Result of Action

The primary result of this compound’s action is the reduction of oxidative stress within cells . By quenching singlet oxygen, this compound can prevent the oxidative damage that this ROS can cause to cellular components such as proteins, lipids, and DNA . This protective effect can help to maintain cellular integrity and function, potentially contributing to the prevention of diseases associated with oxidative stress .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of stilbenes, the class of compounds to which this compound belongs, can be increased in plants in response to various abiotic and biotic external stimuli . This suggests that the production and consequently the action of this compound could potentially be modulated by environmental conditions .

Biochemische Analyse

Biochemical Properties

Pallidol plays a crucial role in biochemical reactions, particularly as a selective singlet oxygen quencher . It interacts with reactive oxygen species (ROS) and demonstrates strong quenching effects on singlet oxygen at very low concentrations . It is ineffective in scavenging hydroxyl radicals or superoxide anions . The interaction of this compound with singlet oxygen involves a high rate constant, making it a potent antioxidant in aqueous systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its antioxidant properties help protect cells from oxidative stress by quenching singlet oxygen . This protection can lead to improved cell function and reduced damage from ROS. Additionally, this compound’s antifungal activity can inhibit the growth of certain fungal pathogens, contributing to cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with singlet oxygen. The high rate constant of this reaction indicates a strong and efficient quenching mechanism . This compound’s ability to selectively quench singlet oxygen without affecting other ROS suggests a specific binding interaction that targets singlet oxygen. This selective quenching helps mitigate oxidative damage and maintain cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable in aqueous systems, maintaining its antioxidant properties over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained protection against oxidative stress and fungal infections .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively quenches singlet oxygen and provides antioxidant protection . At higher doses, there may be threshold effects, and potential toxic or adverse effects could arise. It is essential to determine the optimal dosage to maximize the benefits of this compound while minimizing any negative impacts .

Metabolic Pathways

This compound is involved in metabolic pathways related to its antioxidant activity. It interacts with enzymes and cofactors that facilitate the quenching of singlet oxygen . These interactions help regulate metabolic flux and maintain balanced metabolite levels. This compound’s role in these pathways underscores its importance in cellular metabolism and oxidative stress management .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, ensuring that this compound reaches areas where it can exert its antioxidant effects. The efficient transport and distribution of this compound are vital for its overall efficacy in protecting cells from oxidative damage .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound can effectively interact with singlet oxygen and other biomolecules, enhancing its antioxidant and antifungal properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pallidol can be synthesized through various methods, including the oxidative coupling of resveratrol. This process typically involves the use of oxidizing agents such as silver oxide or potassium ferricyanide under controlled conditions . The reaction conditions often require a solvent like methanol or ethanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound involves the extraction from natural sources such as grapevines and other plants containing high levels of resveratrol. The extraction process includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

Pallidol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include silver oxide and potassium ferricyanide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Pallidol has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of resveratrol dimers and their derivatives.

Biology: Investigated for its antioxidant properties and its ability to scavenge reactive oxygen species.

Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Resveratrol: A monomeric stilbenoid with similar antioxidant properties.

Viniferin: Another resveratrol dimer with potent antioxidant activity.

Miyabenol C: A resveratrol trimer with similar biological activities.

Uniqueness

Pallidol is unique due to its strong singlet oxygen quenching ability at very low concentrations, which is not as pronounced in other similar compounds . This makes it particularly valuable in applications where selective singlet oxygen quenching is desired.

Eigenschaften

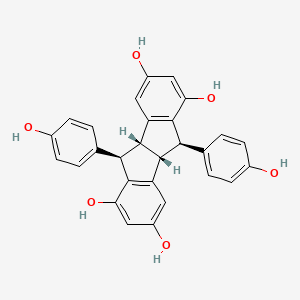

IUPAC Name |

(4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)26-20(27(23)28)10-18(32)12-22(26)34/h1-12,23-24,27-34H/t23-,24-,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVJOQCPHWKWSO-ZBVBGGFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@H]3[C@H]([C@@H](C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727005 | |

| Record name | Pallidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622292-61-8, 105037-88-5 | |

| Record name | Pallidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622292-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pallidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105037885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pallidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pallidol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE5TL72TJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Pallidol?

A1: this compound has a molecular formula of C30H22O6 and a molecular weight of 478.5 g/mol. [, , ]

Q2: What spectroscopic data is available for this compound?

A2: this compound's structure has been elucidated using various spectroscopic techniques, including:

- NMR (Nuclear Magnetic Resonance): 1H NMR, 13C NMR, 2D NMR (HSQC, HMBC, COSY) have been employed to determine its structure. [, , , , ]

- Mass Spectrometry (MS): HR-EIMS (High Resolution-Electron Impact Mass Spectrometry) and LC-MS (Liquid Chromatography-Mass Spectrometry) have been used for identification and characterization. [, ]

- UV Spectroscopy: UV detection coupled with HPLC is commonly used for analysis and quantification. [, , ]

- X-ray Diffraction: This technique has been used to confirm the relative configuration of this compound. []

Q3: How is this compound biosynthesized in plants?

A4: this compound is a resveratrol dimer, formed by the oxidative coupling of two resveratrol units. The exact biosynthetic pathways can vary depending on the plant species and specific enzymes involved. Research suggests that peroxidase enzymes can catalyze the formation of this compound from resveratrol. [, , ]

Q4: What factors can influence this compound levels in plants?

A4: Several factors can influence this compound levels:

- Plant Species and Variety: Different plant species and varieties exhibit varying capacities to produce this compound. [, , , ]

- Environmental Stress: Like resveratrol, this compound production is often induced in response to biotic and abiotic stresses, such as fungal infection or UV exposure. [, , , ]

- Elicitors: Treatment with elicitors like methyl jasmonate can enhance this compound biosynthesis in plant cell cultures. [, ]

- Tissue Type: this compound accumulation can vary depending on the plant tissue, with higher concentrations often found in roots, bark, and seeds compared to leaves. [, , , , ]

Q5: Does this compound possess any biological activity?

A5: While this compound shows promising biological activities, research is still ongoing. Some noteworthy findings include:

- Anti-angiogenic Activity: this compound demonstrated a potential anti-angiogenic effect by inhibiting VEGFR-2 phosphorylation in human umbilical vein endothelial cells. []

- Antioxidant Activity: this compound exhibits antioxidant properties, although weaker than some other resveratrol oligomers and flavonoids. [, ]

- Antifungal Activity: this compound showed moderate antifungal activity against certain fungal species in vitro. []

- Antiproliferative Activity: It has shown some antiproliferative activity against specific human colon cancer cell lines, but further research is needed. []

- SIRT1 Inhibition: Some studies suggest that this compound, along with other resveratrol tetramers, might inhibit the human SIRT1 enzyme, which could have implications for anticancer drug development. []

Q6: Does this compound show potential for therapeutic applications?

A6: While the research on this compound's therapeutic potential is in its early stages, its observed biological activities, particularly in the context of angiogenesis, fungal infections, and certain cancers, warrant further investigation.

Q7: Are there any known challenges or limitations associated with this compound's potential therapeutic use?

A7: Some potential challenges and limitations include:

- Limited understanding of its mechanism of action and downstream effects. [, , ]

- Relatively low potency compared to other stilbenoids, requiring higher doses for efficacy. [, ]

- Limited information on its absorption, distribution, metabolism, excretion (ADME) profile and bioavailability. []

- Potential for interactions with other drugs or biological targets. []

Q8: Can this compound be synthesized chemically?

A9: Yes, this compound has been successfully synthesized through various chemical routes, including biomimetic oxidative dimerization of resveratrol. These synthetic approaches often involve palladium-catalyzed coupling reactions and cationic cyclization cascades. [, , , , ]

Q9: What analytical techniques are commonly used for the detection and quantification of this compound?

A9: Several analytical techniques are used to analyze this compound:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV or diode array detection, is widely used to separate and quantify this compound in various matrices. [, , , ]

- Mass Spectrometry (MS): Different MS techniques, such as HR-EIMS and LC-MS, are employed for identification and structural characterization. [, ]

- Capillary Electrophoresis with Electrochemical Detection (CE-ED): This technique has been used to determine this compound alongside other oligomeric stilbenes in plant extracts. []

Q10: Are there any challenges associated with the analysis of this compound?

A10: Some challenges include:

- Low concentrations in natural sources: This can make detection and accurate quantification difficult. [, , ]

- Presence of structurally similar compounds: Separation and identification can be challenging due to the presence of other resveratrol oligomers and phenolic compounds in complex matrices. [, ]

- Method validation and standardization: Ensuring accuracy, precision, and specificity of analytical methods is crucial for reliable analysis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078251.png)

![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078275.png)

![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078290.png)

![N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078291.png)

![Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3078317.png)

![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B3078318.png)

![2-[(2-Furylmethyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078321.png)